Evidence 1: Positional Bromine Isomerism Dictates Antiviral Resistance Profile in HIV-1 ALLINI Assay
In the evaluation of quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the position of the bromine substituent on the quinoline core determines the compound's susceptibility to the clinically relevant A128T resistance mutation. The 6-bromo substituted analog exhibited a significant loss of antiviral potency against the A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1]. This positional isomerism demonstrates that the 6-bromo substitution pattern present in the target compound is not interchangeable with the 8-bromo pattern when designing analogs to evade pre-existing or emergent resistance mechanisms.
| Evidence Dimension | Antiviral potency retention against ALLINI-resistant IN A128T mutant virus |
|---|---|
| Target Compound Data | Significant loss of potency |
| Comparator Or Baseline | 8-bromo analog: Full effectiveness retained |
| Quantified Difference | Qualitative binary outcome: significant loss vs. full retention |
| Conditions | HIV-1 integrase ALLINI assay using IN A128T mutant virus |
Why This Matters
For researchers optimizing antiviral leads against HIV-1, the 6-bromo substitution pattern informs early go/no-go decisions regarding resistance liability, directly impacting procurement of the correct positional isomer.
- [1] Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022; 14(7):1475. PMID: 35891446. View Source
